molecular formula C12H11NO2S B12882863 (4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one

Cat. No.: B12882863
M. Wt: 233.29 g/mol
InChI Key: JHCCZJBQHANOQM-NTMALXAHSA-N
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Description

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one is a heterocyclic compound that features an oxazole ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one typically involves the condensation of ethylsulfanylacetaldehyde with 2-phenyl-1,3-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(methylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one
  • (4Z)-4-(ethylsulfanylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one

Uniqueness

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO2S/c1-2-16-8-10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-

InChI Key

JHCCZJBQHANOQM-NTMALXAHSA-N

Isomeric SMILES

CCS/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2

Canonical SMILES

CCSC=C1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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